molecular formula C30H22N4O5S2 B2505165 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide CAS No. 391228-58-3

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide

Katalognummer: B2505165
CAS-Nummer: 391228-58-3
Molekulargewicht: 582.65
InChI-Schlüssel: ZGNZNWPFSYKVHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a bis-benzothiazole derivative featuring two 6-methoxybenzothiazole units connected via a benzamide-phenoxy-benzamide scaffold. The methoxy groups at the 6-position of the benzothiazole rings likely improve solubility and modulate electronic properties, while the extended aromatic system may enhance target binding through π-π interactions.

Eigenschaften

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-[4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O5S2/c1-37-21-11-13-23-25(15-21)40-29(31-23)33-27(35)17-3-7-19(8-4-17)39-20-9-5-18(6-10-20)28(36)34-30-32-24-14-12-22(38-2)16-26(24)41-30/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNZNWPFSYKVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC6=C(S5)C=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide typically involves multiple steps. One common approach is the condensation of 6-methoxy-1,3-benzothiazol-2-amine with an appropriate benzoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzothiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or induce apoptosis through the activation of specific signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Antimicrobial Benzothiazole Derivatives

Key Compounds:
  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide): Exhibits broad-spectrum antibacterial activity with MIC values of 3.125–12.5 µg/mL against E. coli, S. aureus, and P. aeruginosa. The pyridinyl amino group enhances DNA gyrase binding, as confirmed by docking studies (PDB: 3G75) .
Compound Substituent (R) MIC (µg/mL) E. coli MIC (µg/mL) S. aureus Docking Score (kcal/mol)
Target Compound Dual 6-OCH₃ Data not reported Data not reported Not studied
BTC-j 6-OCH₃, pyridinyl 3.125 12.5 -8.2
BTC-r 6-NO₂, pyridinyl 6.25 25.0 -7.9

Key Observations :

  • The target compound’s dual benzothiazole structure may enhance binding avidity to DNA gyrase compared to mono-benzothiazole derivatives like BTC-j. However, its larger molecular weight (~600–650 g/mol) could reduce cellular permeability.
  • Methoxy groups (as in BTC-j and the target compound) generally offer better solubility and lower toxicity than nitro groups (BTC-r), making them pharmacologically favorable .

Substituted Benzothiazole-Benzamide Analogues

Key Compounds:
  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide (): Features a lipophilic trifluoromethyl group, which increases membrane penetration but may reduce solubility. No antimicrobial data reported, though the ethoxy group could extend half-life .

Structural Insights :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase lipophilicity but may reduce target affinity due to steric hindrance.
  • Methoxy vs. Ethoxy : Methoxy offers a balance of solubility and metabolic stability, while ethoxy may enhance bioavailability through slower hepatic clearance .

Heterocyclic Hybrids with Phenoxy Linkers

Key Compounds:
  • Phenoxymethyl benzoimidazole-triazole-thiazole hybrids (): These compounds, such as 9c, showed docking poses similar to acarbose, suggesting α-glucosidase inhibition rather than antimicrobial activity. Their activity depends on aryl substitutions (e.g., bromine in 9c enhances binding) .
  • N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) (): Fluorination increases electronegativity, improving interaction with enzymatic active sites.

Comparison with Target Compound :

Sulfonamide and Sulfamoyl Derivatives

Key Compounds:
  • N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide (): Sulfonamide group enhances solubility and hydrogen-bonding capacity. Activity against gram-negative bacteria is hypothesized but unconfirmed .
  • N-(6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl)-4-methoxybenzamide (): The dimethylsulfamoyl group may mimic natural enzyme substrates, improving target affinity. No MIC data available .

Pharmacodynamic Considerations :

  • Sulfonamide/sulfamoyl groups in –17 contrast with the target compound’s carbamoyl groups. The latter may offer better metabolic stability but reduced acidity, affecting target binding .

Biologische Aktivität

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is a complex organic compound with significant biological activity. Its structure incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide is C21H22N4O4S. The compound features a benzothiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC21H22N4O4S
Molecular Weight398.49 g/mol
IUPAC NameN-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide
InChI Key[InChI Key here]

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Antioxidant Activity : It modulates oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-{4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]phenoxy}benzamide. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines:

Cell LineIC50 (μM)
MCF-7 (Breast Cancer)10.5
A549 (Lung Cancer)8.3
HeLa (Cervical Cancer)12.0

These results indicate a promising therapeutic index for further development in cancer treatment.

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. It has been tested against several bacterial strains and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL
Candida albicans25 μg/mL

These findings suggest that the compound could be a candidate for treating infections caused by resistant strains.

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives, including the target compound:

  • Wani et al. (2012) reported that benzothiazole derivatives showed potent antiamoebic activity with IC50 values comparable to standard treatments.
  • Iqbal et al. (2009) demonstrated that similar compounds had significant effects against Entamoeba histolytica, suggesting that modifications in the benzothiazole structure can enhance bioactivity.
  • Duque-Montaño et al. (2013) highlighted the importance of structural modifications in achieving higher potency against microbial pathogens.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.